

An In-depth Technical Guide to the Molecular Structure and Symmetry of Truxenone

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Compound of Interest

Compound Name: Truxenone

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Abstract

Truxenone, a polycyclic aromatic ketone, has garnered significant attention in the fields of materials science and organic electronics due to its unique electronic properties and highly symmetric molecular structure. This guide provides a comprehensive overview of the molecular structure and symmetry of **truxenone**, intended for researchers, scientists, and professionals in drug development. The document details its structural parameters, symmetry elements, and the experimental and computational methodologies used for their determination. A particular focus is placed on its potential applications, stemming from its distinct molecular architecture.

Introduction

Truxenone, with the chemical formula $C_{27}H_{12}O_3$, is a large, planar, and highly conjugated molecule.^[1] Its structure is characterized by a central benzene ring fused with three indanone fragments, resulting in a propeller-like arrangement. This unique structure imparts a high degree of symmetry and specific electronic characteristics, making it a valuable building block for novel organic materials. Understanding the precise molecular geometry and symmetry of **truxenone** is crucial for predicting its solid-state packing, charge transport properties, and its potential interactions in biological systems.

Molecular Structure

The molecular structure of **truxenone** is fundamentally planar, a consequence of its extensive sp^2 hybridization. This planarity, combined with its large π -conjugated system, is a key determinant of its electronic and optical properties.

Chemical Composition and Connectivity

- Molecular Formula: $C_{27}H_{12}O_3$ [\[1\]](#)
- Molecular Weight: 384.38 g/mol [\[1\]](#)
- IUPAC Name: 5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione[\[1\]](#)
- CAS Number: 4430-15-3[\[1\]](#)

The molecule consists of a central benzene ring connected to three five-membered rings, each containing a ketone group. This arrangement forms a rigid and planar core.

Quantitative Structural Data

Obtaining precise experimental bond lengths and angles from single-crystal X-ray diffraction of unsubstituted **truxenone** has proven challenging based on readily available literature.

Therefore, the following table presents computationally derived data, which provides a reliable model of the molecular geometry. These calculations are typically performed using Density Functional Theory (DFT), a robust method for predicting molecular structures.

Parameter	Bond/Angle	Calculated Value (DFT)
Bond Lengths (Å)	C=O	~1.22
C-C (aromatic)	~1.39 - 1.42	
C-C (single)	~1.47	
**Bond Angles (°) **	C-C-C (in benzene ring)	~120
C-C-C (in five-membered ring)	~108 - 110	
C-C=O	~125	

Note: These are typical values obtained from DFT calculations and may vary slightly depending on the functional and basis set used. Experimental verification is recommended for precise structural analysis.

Molecular Symmetry

Truxenone possesses a high degree of symmetry, which significantly influences its spectroscopic properties and crystal packing. The molecule belongs to the C_{3h} point group.^[2]

The key symmetry elements of **truxenone** are:

- A C_3 principal rotation axis: Perpendicular to the plane of the molecule and passing through the center of the central benzene ring. A 120° rotation about this axis leaves the molecule unchanged.
- A horizontal mirror plane (σ_h): Coincident with the plane of the molecule.
- An S_3 improper rotation axis: Coincident with the C_3 axis.

The presence of these symmetry elements renders the molecule achiral. However, certain derivatives of **truxenone**, where the C_{3h} symmetry is broken, can be chiral.

Experimental and Computational Protocols

The determination of **truxenone**'s structure and symmetry relies on a combination of experimental techniques and computational modeling.

Synthesis of Truxenone

A common method for the synthesis of **truxenone** involves the acid-catalyzed self-condensation of indan-1,3-dione.^[3]

Protocol:

- To a round-bottom flask, add indan-1,3-dione and an excess of a strong acid, such as methanesulfonic acid.^[3]

- Heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.[3]
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a large volume of water to precipitate the crude product.[3]
- Collect the solid by filtration and wash thoroughly with water and then with a suitable organic solvent (e.g., dichloromethane) to remove impurities.[3]
- The product can be further purified by recrystallization or sublimation.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and for characterizing its crystal structure.

General Protocol for Organic Molecules:

- **Crystal Growth:** Grow single crystals of **truxenone** of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- **Data Collection:** Mount a selected crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, which helps to confirm its connectivity and symmetry.

General Protocol for Polycyclic Aromatic Compounds:

- **Sample Preparation:** Dissolve a few milligrams of purified **truxenone** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. Due to the high symmetry of **truxenone**, a relatively simple spectrum is expected.
- **Spectral Analysis:** Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the molecular structure, electronic properties, and vibrational spectra of molecules like **truxenone**.

Methodology:

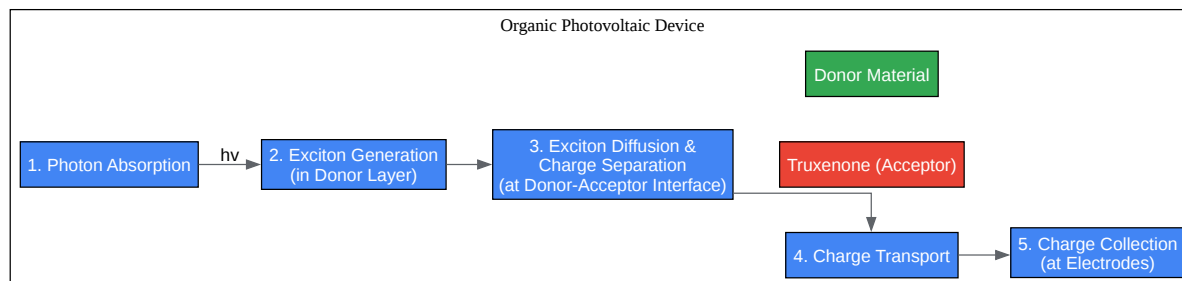
- **Structure Building:** Construct the initial 3D structure of **truxenone** using molecular modeling software.
- **Geometry Optimization:** Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311+G(d,p)) to find the lowest energy conformation.
- **Property Calculation:** From the optimized geometry, various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties (HOMO/LUMO energies) can be calculated.

Applications and Signaling Pathways

The unique molecular structure and electronic properties of **truxenone** make it a promising candidate for various applications, particularly in the field of organic electronics. Its planar structure and extensive π -conjugation facilitate efficient charge transport, making it suitable for use as an electron acceptor in organic photovoltaic (OPV) devices.

Truxenone in Organic Photovoltaics (OPV)

In a typical bilayer OPV device, **truxenone** can function as the electron-accepting material. The workflow of charge generation in such a device is illustrated below.



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Workflow of charge generation in a **truxenone**-based OPV.

Conclusion

Truxenone is a molecule of significant interest due to its unique combination of a highly symmetric, planar structure and desirable electronic properties. This guide has provided a detailed overview of its molecular structure, symmetry, and the methods used for its characterization. While experimental crystallographic data for the parent molecule is not readily available, computational studies provide a reliable model of its geometry. The understanding of **truxenone**'s fundamental properties is crucial for its continued development and application in advanced materials and organic electronic devices. Further research into its derivatives and their structure-property relationships will undoubtedly open up new avenues for innovation.

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